molecular formula C7H18SSi B14161357 Silane, (butylthio)trimethyl- CAS No. 3553-78-4

Silane, (butylthio)trimethyl-

Cat. No.: B14161357
CAS No.: 3553-78-4
M. Wt: 162.37 g/mol
InChI Key: GTZSIXUFBXARQI-UHFFFAOYSA-N
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Description

Foundational Concepts of Organosilicon Compounds and Their Role in Chemical Transformations

Organosilicon compounds are a class of chemical compounds containing carbon-silicon bonds. numberanalytics.com The unique properties of the silicon atom, being larger and less electronegative than carbon, impart distinct reactivity to these molecules. iust.ac.ir This allows for a variety of chemical transformations that are often difficult to achieve with traditional organic reagents. hskbrchemical.com The silicon-carbon bond is notably stable, yet it can be selectively cleaved under specific conditions, making organosilicon compounds excellent protecting groups for various functional groups. hskbrchemical.comwikipedia.org

The synthesis of organosilicon compounds can be achieved through several methods, including direct synthesis from elemental silicon and organic halides, and hydrosilylation reactions. numberanalytics.com Their reactivity is diverse, encompassing nucleophilic substitution at the silicon center, electrophilic substitution, and addition reactions. numberanalytics.com This versatility has led to their widespread use in pharmaceuticals, materials science, and as intermediates in organic synthesis. numberanalytics.comhskbrchemical.comiust.ac.ir

Significance of Trimethylsilyl (B98337) Thioethers as Versatile Reagents

Trimethylsilyl thioethers, which feature a sulfur atom bonded to a trimethylsilyl group (Si(CH₃)₃), are a significant subclass of organosilicon compounds. They serve as important reagents for the introduction of the thiol group (-SH) or for the formation of other sulfur-containing compounds. The trimethylsilyl group can act as a protecting group for the thiol functionality, which is often reactive and prone to oxidation. thieme-connect.de

The reactivity of the silicon-sulfur bond in trimethylsilyl thioethers allows for their use in various coupling reactions. For instance, they can react with electrophiles to form new carbon-sulfur bonds, a key transformation in the synthesis of many biologically active molecules and functional materials. mdpi.comnih.gov The use of trimethylsilyl thioethers often provides a milder and more selective alternative to traditional methods for introducing sulfur-containing moieties.

Current Research Landscape and Academic Importance of Silane (B1218182), (butylthio)trimethyl-

While extensive research has been conducted on the broader class of trimethylsilyl thioethers, the specific compound Silane, (butylthio)trimethyl- (CAS No. 13289-81-1) serves as a valuable case study. Its chemical properties and reactivity are representative of this class of reagents.

Recent research in organosilicon chemistry continues to explore new applications for silyl (B83357) thioethers. This includes their use in catalysis, the development of novel synthetic methodologies, and the preparation of advanced materials. researchgate.netmdpi.comresearchgate.net The academic importance of compounds like Silane, (butylthio)trimethyl- lies in their ability to facilitate complex chemical syntheses and contribute to the ongoing development of more efficient and sustainable chemical processes. researchgate.netresearchgate.net

Chemical and Physical Properties of Silane, (butylthio)trimethyl-

PropertyValue
CAS Number 13289-81-1
Molecular Formula C₇H₁₈SSi
Molecular Weight 162.37 g/mol
Boiling Point 75.5-78 °C at 40 Torr
Density 0.839 g/cm³ at 27 °C

Data sourced from lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3553-78-4

Molecular Formula

C7H18SSi

Molecular Weight

162.37 g/mol

IUPAC Name

butylsulfanyl(trimethyl)silane

InChI

InChI=1S/C7H18SSi/c1-5-6-7-8-9(2,3)4/h5-7H2,1-4H3

InChI Key

GTZSIXUFBXARQI-UHFFFAOYSA-N

Canonical SMILES

CCCCS[Si](C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Silane, Butylthio Trimethyl and Analogues

Development of Efficient Synthetic Routes

The synthesis of Silane (B1218182), (butylthio)trimethyl-, a key organosulfur-silicon compound, relies on the formation of a stable silicon-sulfur bond. Research has primarily focused on optimizing reaction conditions to achieve high yields and purity through various synthetic routes. These methods can be broadly categorized into nucleophilic substitution and metal-assisted pathways.

Exploration of Nucleophilic Substitution Approaches

The most prevalent and straightforward method for synthesizing Silane, (butylthio)trimethyl- is through a nucleophilic substitution reaction. gacariyalur.ac.ingatech.edu This approach typically involves the reaction of an electrophilic trimethylsilyl (B98337) source with a nucleophilic sulfur species. The archetypal reaction is the treatment of a halotrimethylsilane, most commonly chlorotrimethylsilane (B32843) (TMSCl), with an alkali metal salt of 1-butanethiol (B90362), such as sodium butanethiolate.

The mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2) at the silicon center. open.ac.uk The thiolate anion acts as the nucleophile, attacking the electrophilic silicon atom and displacing the halide leaving group. gacariyalur.ac.in The reaction is typically conducted in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to solubilize the reactants and facilitate the substitution process.

Key factors influencing the efficiency of this substitution include the nature of the leaving group on the silicon atom and the strength of the nucleophile. gatech.edu While chlorotrimethylsilane is widely used due to its cost-effectiveness, more reactive electrophiles like bromotrimethylsilane (B50905) or iodotrimethylsilane (B154268) can be employed to enhance reaction rates. thermofishersci.in Similarly, silyl (B83357) triflates are highly effective precursors due to the excellent leaving group ability of the triflate anion. open.ac.uk The strength of the thiolate nucleophile, governed by the basicity of the reaction medium, also plays a critical role. gatech.edu

Table 1: Comparison of Leaving Groups in Nucleophilic Substitution for Silyl Sulfide (B99878) Synthesis
Leaving GroupTypical Silyl ReagentRelative ReactivityKey Characteristics
Cl⁻ (Chloride)Chlorotrimethylsilane (TMSCl)StandardMost common and economical choice. thermofishersci.in
Br⁻ (Bromide)Bromotrimethylsilane (TMSBr)HighMore reactive than TMSCl, useful for less reactive nucleophiles. thermofishersci.in
I⁻ (Iodide)Iodotrimethylsilane (TMSI)Very HighHighly reactive, but often more expensive and less stable. thermofishersci.in
CF₃SO₃⁻ (Triflate)Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)Extremely HighExcellent leaving group, used for difficult substitutions. open.ac.uk

Investigation of Metal-Mediated or Catalyzed Formation Pathways

While nucleophilic substitution is the workhorse for silyl sulfide synthesis, metal-catalyzed cross-coupling reactions represent an alternative and developing strategy. These methods, often inspired by Ullmann-type couplings, typically use transition metals like palladium or copper to facilitate the formation of the C-S or Si-S bond. beilstein-journals.orgethernet.edu.et

For the synthesis of aryl thiols and their derivatives, palladium- and copper-catalyzed reactions have been extensively studied. beilstein-journals.org These principles can be extended to the formation of silyl sulfides. A hypothetical pathway could involve the palladium-catalyzed coupling of a silyl-containing species with a thiol. For instance, a reaction could be designed between a hydrosilane (like trimethylsilane) and butanethiol, or between a halosilane and a thiol in the presence of a suitable catalyst system and base. Hartwig and others have developed palladium-catalyzed systems for coupling aryl halides with silyl-protected thiols, which, while not a direct synthesis, demonstrates the viability of Pd-catalysis in forming bonds adjacent to silicon and sulfur. beilstein-journals.org

Copper-catalyzed systems, often used for C-O and C-S bond formation, are also relevant. beilstein-journals.org A copper(I)-catalyzed reaction between chlorotrimethylsilane and butanethiol could proceed under milder conditions than the uncatalyzed substitution, potentially offering better functional group tolerance. These catalyzed reactions often require specific ligands to stabilize the metal center and promote the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.combenthamscience.com

Precursor Chemistry and Derivatization Strategies

The success of any synthetic route to Silane, (butylthio)trimethyl- is fundamentally dependent on the quality and reactivity of its precursors. The two key components are the sulfur source, typically derived from 1-butanethiol, and the organosilyl group, usually from a trimethylsilyl halide.

Synthesis from Thiolate Sources

The primary precursor for the butylthio moiety is 1-butanethiol. To act as an effective nucleophile in substitution reactions, it must first be converted into its conjugate base, the butanethiolate anion. This deprotonation is a critical step and is typically achieved by reacting 1-butanethiol with a strong base.

Commonly used bases include:

Sodium Hydride (NaH): A strong, non-nucleophilic base that reacts with the thiol to produce sodium butanethiolate and hydrogen gas, driving the reaction to completion.

Alkali Metal Alkoxides: Reagents like sodium methoxide (B1231860) or potassium tert-butoxide are effective for generating the thiolate in solution.

Organolithium Reagents: n-Butyllithium (n-BuLi) provides a rapid and quantitative deprotonation, though its high reactivity requires careful temperature control and inert atmosphere conditions.

The choice of base and solvent can influence the reactivity of the resulting thiolate salt. The reaction is generally performed in an anhydrous aprotic solvent like THF, diethyl ether, or DMF to prevent protonation of the highly basic thiolate. gatech.edu

Table 2: Common Methods for Generating Butanethiolate
BaseSolventReaction ByproductConsiderations
Sodium Hydride (NaH)THF, DMFH₂ (gas)Irreversible deprotonation; requires careful handling due to flammability of H₂.
n-Butyllithium (n-BuLi)THF, HexanesButaneVery fast and quantitative; requires low temperatures (-78 to 0 °C).
Sodium Methoxide (NaOMe)Methanol, THFMethanolEconomical; reaction is an equilibrium, but favorable for thiols.
Potassium tert-butoxide (t-BuOK)THFtert-ButanolStrong, sterically hindered base; provides a highly reactive "naked" anion.

Generation and Utilization of Organosilyl Intermediates

The electrophilic partner in the synthesis is an organosilyl intermediate, which provides the trimethylsilyl group. The most common and direct precursor is chlorotrimethylsilane (Me₃SiCl or TMSCl). thermofishersci.in It is commercially available, relatively inexpensive, and sufficiently reactive for substitution with strong nucleophiles like thiolates. chemicalbook.com

The reactivity of the Si-X bond in halotrimethylsilanes increases in the order Si-Cl < Si-Br < Si-I. thermofishersci.in Therefore, for less reactive thiolates or when faster reaction times are desired, bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI) can be used. These reagents generate a more electrophilic silicon center, facilitating the nucleophilic attack.

In some contexts, highly reactive silylating agents are generated in situ. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is one of the most potent silylating agents. open.ac.uk Its high reactivity stems from the fact that the triflate ion is an exceptionally good leaving group, making the silicon atom highly susceptible to nucleophilic attack. While less common for simple syntheses due to cost, it is a valuable tool for more challenging derivatizations. The primary organosilyl intermediate in all these cases is the electrophilic silicon atom of the silyl halide or triflate, which readily accepts an electron pair from the nucleophile. gatech.edu

Mechanistic Elucidation of Reactivity Patterns for Silane, Butylthio Trimethyl

Fundamental Nucleophilic Reactivity

Thiolate Transfer Mechanisms in Organic Transformations

(Butylthio)trimethylsilane serves as a valuable reagent for the transfer of the butanethiolate group in various organic reactions. scribd.com The silicon-sulfur bond is susceptible to cleavage, allowing the butylthio moiety to act as a nucleophile. This process is often facilitated by the formation of a stable silicon-containing byproduct. scribd.com

Furthermore, these silyl (B83357) sulfides can participate in addition reactions to various unsaturated systems. tandfonline.com The nucleophilic character of the sulfur atom allows for the addition of the butylthio group across carbon-carbon, carbon-oxygen, or carbon-nitrogen multiple bonds.

Role as a Soft Silylating Agent in Selective Functionalizations

While the primary reactivity of (butylthio)trimethylsilane involves thiolate transfer, it can also function as a silylating agent under specific conditions. Silylating agents are compounds that introduce a silyl group, such as the trimethylsilyl (B98337) (TMS) group, onto a substrate, most commonly to protect a functional group. tcichemicals.comgelest.com

The reactivity of silylating agents is often categorized based on their "hardness" or "softness," which relates to their affinity for hard or soft nucleophiles. (Butylthio)trimethylsilane is considered a "soft" silylating agent. This characteristic allows for the selective silylation of soft nucleophiles in the presence of harder ones. For example, it can selectively silylate a soft thiol in the presence of a harder alcohol. acs.orgresearchgate.net

The mechanism of silylation often involves the activation of the silylating agent. acs.org In the case of (butylthio)trimethylsilane, this can be achieved using a Lewis acid or a source of fluoride (B91410) ions. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the silylation reaction. acs.org

Radical and Redox Chemistry Investigations

Photoinduced Electron Transfer Processes

The photochemistry of organosilicon compounds, including silyl sulfides, has been a subject of interest. mdpi.com Photoinduced electron transfer (PET) is a process where a molecule absorbs a photon of light, leading to the transfer of an electron to or from another molecule. hbni.ac.inrsc.org In the context of (butylthio)trimethylsilane, PET can lead to the formation of radical ions.

Studies have shown that sulfides can be oxidized to their corresponding cation radicals through photoinduced single-electron transfer. oup.com The presence of the silyl group can influence the stability and subsequent reactivity of these radical intermediates. For instance, the β-silicon effect can facilitate the oxidation process. rsc.org The photochemistry of silyl-tethered systems has also been explored, revealing that the silyl chain can control the outcome of photochemical reactions such as cycloadditions and isomerizations. acs.org

Single-Electron Oxidation Mechanisms of Silyl Sulfides

Silyl sulfides can undergo single-electron oxidation to generate sulfur-centered radical cations. oup.com The ease of this oxidation is influenced by the substituents on both the silicon and sulfur atoms. rsc.org For instance, α-trimethylsilyl thioethers have a lower oxidation potential compared to their corresponding sulfoxides. rsc.org

The generated radical cations can undergo various subsequent reactions, including fragmentation and addition to unsaturated systems. oup.comrsc.org For example, the cation radicals of α-stannyl sulfides, which are analogous to silyl sulfides, have been shown to cleave to form α-alkylthio radicals. oup.com These radical intermediates can then be utilized in carbon-carbon bond-forming reactions. oup.com Mechanistic studies have confirmed that C-C bond formation can occur via an α-thiomethyl radical through a single-electron transfer pathway. rsc.org

Electrophilic Activation and Addition Reactions

The silicon-sulfur bond in (butylthio)trimethylsilane can be activated by electrophiles, leading to addition reactions across multiple bonds. researchgate.net This activation enhances the electrophilicity of the silicon atom and the nucleophilicity of the sulfur atom, facilitating their addition to unsaturated substrates. acs.orguwindsor.ca

For example, in the presence of a silylium (B1239981) ion promoter, silyl sulfides can undergo a regioselective thiosilylation of internal alkynes. researchgate.net This reaction results in the formation of a vinylsilane with a thioether substituent. The electrophilic activation of the S-Si reagent is key to this transformation. researchgate.net Similarly, the electrophilic activation of allenes and allenynes can be achieved using Brønsted or Lewis acids, leading to cyclization reactions. rsc.org The nature of the activating agent can influence the reaction pathway and the stereochemical outcome. nih.govnih.gov

The electrophilic activation of C-H bonds by transition metal complexes is another area of related research, although it doesn't directly involve (butylthio)trimethylsilane, it provides a broader context for electrophilic activation mechanisms. icp.ac.ru

Reactivity with Activated Carbonyl Substrates

The reactivity of Silane (B1218182), (butylthio)trimethyl- with activated carbonyl substrates, such as phenacyl bromide, has been a subject of kinetic and mechanistic studies. These reactions typically yield the corresponding aryl phenacyl sulfides and bromotrimethylsilane (B50905). A kinetic investigation into the reaction of various (arylthio)trimethylsilanes with phenacyl bromide revealed a significant positive substituent effect and a large negative entropy of activation. oup.com This data supports a mechanism that involves a 5-coordinated silicon intermediate before the rate-determining step, which is the heterolysis of the silicon-sulfur (Si-S) bond. oup.com

The reaction is found to be second order, with a clear first-order dependency on each reactant. oup.com The proposed mechanism proceeds through the initial coordination of the carbonyl oxygen to the silicon atom of the thiosilane. This step forms a pentacoordinate silicon intermediate. The subsequent cleavage of the Si-S bond is the slow step, leading to the formation of a silylated carbonyl compound and a thiolate anion. The final step involves the nucleophilic attack of the thiolate on the activated carbon, displacing the bromide to form the final thioester product and trimethylsilyl bromide.

Although direct kinetic studies on Silane, (butylthio)trimethyl- were not the primary focus of the available research, the findings for analogous (arylthio)trimethylsilanes provide a strong basis for understanding its reactivity. The reaction of (butylthio)trimethylsilane with activated carbonyl compounds like acyl chlorides or anhydrides is an effective method for the synthesis of S-butyl thioesters. This transformation is driven by the formation of the strong silicon-halogen or silicon-oxygen bond in the trimethylsilyl by-product.

Table 1: Kinetic Data for the Reaction of (Arylthio)trimethylsilanes with Phenacyl Bromide This table is representative of the reactivity patterns discussed. Data is derived from studies on analogous aryl compounds.

Substituent on Aryl Group (X-C₆H₄SSiMe₃)Rate Constant (k₂ × 10⁴ M⁻¹s⁻¹) at 60°CEnthalpy of Activation (ΔH‡, kcal/mol)Entropy of Activation (ΔS‡, e.u.)
p-OCH₃10.515.2-28.1
p-CH₃4.3515.9-27.4
H1.8216.8-26.5
p-Cl0.8917.1-26.8

Ring-Opening Reactions of Strained Heterocycles

Silane, (butylthio)trimethyl- is an effective nucleophile for the ring-opening of strained three-membered heterocycles such as epoxides and aziridines. nih.govnih.govresearchgate.net The driving force for these reactions is the relief of ring strain (26-27 kcal/mol for aziridines) and the formation of a stable product. clockss.orgsioc-journal.cn The reactivity is often enhanced by the presence of an activating group on the heterocycle or the use of a catalyst.

Ring-Opening of Epoxides:

The reaction of Silane, (butylthio)trimethyl- with epoxides proceeds via a nucleophilic attack of the sulfur atom on one of the epoxide's carbon atoms. This reaction is a classic example of an S(_N)2-type ring-opening. nih.govresearchgate.net The regioselectivity of the attack is governed by both steric and electronic factors. In unsymmetrical aliphatic epoxides, the nucleophilic attack generally occurs at the less sterically hindered carbon atom. researchgate.net The reaction can be catalyzed by Lewis acids or fluoride ions. The silyl group coordinates to the epoxide oxygen, activating it towards nucleophilic attack. The subsequent intramolecular or intermolecular attack by the butylthio group leads to the cleavage of the C-O bond and formation of a β-silyloxy thioether. This intermediate is then typically hydrolyzed during aqueous workup to yield the corresponding β-hydroxy sulfide (B99878).

Ring-Opening of Aziridines:

The ring-opening of aziridines with trimethylsilyl compounds, including silyl sulfides, provides a facile route to β-amino sulfide derivatives, which are valuable synthetic intermediates. nih.govorganic-chemistry.orgrsc.org The reaction is particularly effective for N-activated aziridines, where an electron-withdrawing group on the nitrogen atom (such as a sulfonyl group) enhances the electrophilicity of the ring carbons. clockss.org

A common and efficient method involves triggering the reaction with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The fluoride ion is believed to activate the silicon-sulfur bond, possibly forming a hypervalent silicon species that is more reactive. The liberated butylthiolate anion then acts as the nucleophile, attacking one of the aziridine (B145994) ring carbons. The attack typically occurs at the less substituted carbon, leading to the regioselective formation of the corresponding β-amino sulfide product in excellent yields. nih.gov This process offers a practical and efficient procedure for the synthesis of 1,2-diamine derivatives and β-amino acids. nih.gov

Table 2: Representative Ring-Opening Reactions

HeterocycleReagentCatalyst/ConditionsProduct TypeYieldReference
Styrene OxideArSH/LiOHSolvent-free, RTβ-Hydroxy SulfideExcellent researchgate.net
N-TosylaziridineMe₃Si-NuTBAFRegioselective Ring-Opened ProductExcellent nih.gov
Generic EpoxideMe₃SiCNLiOHβ-Hydroxy NitrileGood to Excellent researchgate.net

Strategic Applications in Complex Organic Synthesis and Material Science

Catalytic and Stoichiometric Utility in C-S Bond Formation

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organic synthesis, as the resulting thioether and thioester motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. Silane (B1218182), (butylthio)trimethyl- offers a convenient and effective method for introducing the butylthio moiety onto various organic scaffolds.

Thioesters are crucial intermediates in organic synthesis, known for their role as acylating agents and their presence in biologically significant molecules. wikipedia.orgtdl.orgelsevierpure.com The reaction of silyl (B83357) thioethers, such as Silane, (butylthio)trimethyl-, with acyl halides presents a direct and high-yielding route to S-alkyl thioesters. wikipedia.org This transformation is typically facilitated by a fluoride (B91410) source, such as potassium fluoride, which activates the silicon-sulfur bond. nih.gov

The general reaction involves the attack of the sulfur atom from the silyl thioether onto the electrophilic carbonyl carbon of an acyl halide, with the concurrent formation of a stable trimethylsilyl (B98337) halide byproduct. This method avoids the use of odorous thiols and strong bases often required in traditional thioesterification protocols. wikipedia.org While specific data for (butylthio)trimethylsilane is sparsely detailed in dedicated studies, the reactivity pattern is well-established for analogous silyl thioethers and acyl halides.

Table 1: Representative Synthesis of S-Butyl Thioesters

Acyl ChlorideProductCatalyst/ConditionsReported Yield (%)
Benzoyl chlorideS-Butyl benzothioateKF, Room Temp.High
Acetyl chlorideS-Butyl ethanethioateKF, Room Temp.High
Propionyl chlorideS-Butyl propanethioateKF, Room Temp.High
4-Nitrobenzoyl chlorideS-Butyl 4-nitrobenzothioateKF, Room Temp.High

Note: This table is representative of typical yields reported for the synthesis of thioesters from silyl thioethers and acyl halides under fluoride catalysis. Specific yields for (butylthio)trimethylsilane may vary.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-S bonds, enabling the synthesis of aryl sulfides. chemrxiv.orgrsc.orgmagtech.com.cnrsc.org Palladium and nickel catalysts are frequently employed for these transformations, coupling aryl halides or triflates with a suitable sulfur source. chemrxiv.orgrsc.orgmdpi.orgmpg.de While thiols are the conventional sulfur nucleophiles, their unpleasant odor and propensity for oxidation have driven the search for alternatives.

Arylthiosilanes have recently been developed as effective sulfur-transfer reagents in this context. For instance, a nickel-catalyzed reductive cross-coupling reaction between alkyl halides and arylthiosilanes has been successfully demonstrated to produce alkyl aryl thioethers. nih.gov This protocol highlights the viability of the Si-S bond as a reactive handle in catalytic cycles. The mechanism involves the umpolung (polarity reversal) of the arylthiosilane, followed by reductive cross-coupling. nih.gov

Although direct and comprehensive studies on the use of Silane, (butylthio)trimethyl- as the sulfur source for coupling with aryl halides are not extensively documented, the established reactivity of related organosilicon compounds suggests its potential. mdpi.orgnih.gov Such a reaction would proceed via the oxidative addition of the aryl halide to a low-valent metal center (e.g., Ni(0) or Pd(0)), followed by transmetalation with the silyl thioether and subsequent reductive elimination to afford the desired butyl aryl sulfide (B99878) and regenerate the active catalyst.

Functionalization of Organometallic Species

The reaction of Silane, (butylthio)trimethyl- with metal complexes provides a straightforward route to metal thiolate species. These complexes are valuable in their own right as catalysts or serve as molecular precursors for advanced materials.

Silane, (butylthio)trimethyl- readily undergoes ligand exchange reactions with a variety of metal halides. acs.org In this process, the butylthio group displaces one or more halide ligands on the metal center, driven by the formation of the highly stable and volatile trimethylsilyl halide (e.g., chlorotrimethylsilane). This method offers a clean and efficient synthesis of metal thiolate complexes, avoiding the use of alkali metal thiolates which can introduce unwanted salts into the reaction mixture.

A notable example is the reaction with tin(II) chloride to form bis(butylthio)tin(II), a compound that exists as a coordination polymer. mdpi.com Similar reactivity has been observed with other metal halides, including those of arsenic, antimony, and bismuth, yielding the corresponding tris(t-butylthio) derivatives in high yield. mdpi.org

Table 2: Synthesis of Metal Thiolate Complexes

Metal HalideSilane, (butylthio)trimethyl- (Equivalents)ProductByproductReference(s)
SnCl₂2[Sn(SBu)₂]nMe₃SiCl mdpi.comnih.gov
AsF₃3As(S-t-Bu)₃Me₃SiF mdpi.org
SbF₃3Sb(S-t-Bu)₃Me₃SiF mdpi.org
BiF₃3Bi(S-t-Bu)₃Me₃SiF mdpi.org

The metal thiolate complexes synthesized from Silane, (butylthio)trimethyl- serve as excellent single-source precursors (SSPs) for the deposition of metal sulfide thin films. mdpi.orgchemie-brunschwig.ch In processes like Chemical Vapor Deposition (CVD), the volatile metal thiolate complex is transported in the gas phase to a heated substrate. organic-chemistry.org Upon thermal decomposition, it deposits a uniform thin film of the corresponding metal sulfide, while the organic ligands are released as volatile byproducts.

This approach offers several advantages, including precise stoichiometric control, lower deposition temperatures compared to using elemental sources, and the ability to produce phase-pure materials. For example, tin(II) bis(thiolate) compounds, prepared using (butylthio)trimethylsilane, have been successfully employed as molecular precursors for the low-temperature synthesis of tin(II) sulfide (SnS) thin films, a promising material for photovoltaic applications. mpg.de Similarly, antimony thiolate precursors have been used to deposit stibnite (B1171622) (Sb₂S₃) films. chemie-brunschwig.ch

Advanced Synthetic Protocols

Beyond its fundamental applications, Silane, (butylthio)trimethyl- is implicated in a variety of advanced synthetic protocols that leverage modern catalytic and activation methods. While direct examples featuring this specific silane are sometimes part of broader methodology studies, its potential is clear from the reactivity of closely related compounds.

Indium-catalyzed reactions have emerged as a powerful tool for C-S bond formation. nih.govbeilstein-journals.org For instance, nano indium oxide has been shown to catalyze the synthesis of aryl sulfides from thiols and less reactive aryl chlorides and boronic acids. nih.gov Although these protocols often use thiols directly, the underlying mechanism, which can involve activation of the sulfur nucleophile on the indium surface, suggests a potential avenue for the application of silyl thioethers like (butylthio)trimethylsilane.

Furthermore, the fields of photochemistry and electrochemistry are providing novel, mild, and selective ways to forge chemical bonds. mdpi.comrsc.orgqut.edu.au Electrochemical methods, for example, can generate highly reactive radical species under controlled conditions for C-S bond formation. qut.edu.au Photochemical reactions offer pathways to activate substrates that are inert under thermal conditions. mdpi.com The application of these advanced techniques to organosilicon reagents, including silyl thioethers, is an active area of research with the potential to unlock new synthetic disconnections and applications for Silane, (butylthio)trimethyl-.

Spectroscopic Characterization Techniques for Structural and Mechanistic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Silane (B1218182), (butylthio)trimethyl-. conductscience.com By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment and connectivity of atoms within the molecule.

Multi-Nuclear NMR for Structural Assignment and Connectivity

To fully characterize the structure of Silane, (butylthio)trimethyl- (C₇H₁₈SSi), a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy is employed. Each spectrum provides complementary information, leading to an unambiguous structural assignment.

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. For Silane, (butylthio)trimethyl-, distinct signals are expected for the trimethylsilyl (B98337) (Si(CH₃)₃) group and the four different methylene (B1212753) and methyl groups of the butyl chain (-S-CH₂-CH₂-CH₂-CH₃). The trimethylsilyl protons typically appear as a sharp singlet due to their chemical equivalence, while the butyl group protons exhibit more complex splitting patterns (triplets, sextets, etc.) due to spin-spin coupling with adjacent protons. conductscience.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. In this compound, five distinct carbon signals are anticipated: one for the methyl carbons of the trimethylsilyl group and four for the carbons of the n-butyl group. The chemical shifts of these carbons are influenced by their proximity to the silicon and sulfur atoms.

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is particularly informative. huji.ac.il This technique directly probes the silicon nucleus, providing data on its chemical environment. The chemical shift for the silicon atom in Silane, (butylthio)trimethyl- is characteristic of a silicon atom bonded to three methyl groups and one sulfur atom. For instance, in related trimethylsilyl compounds, the ²⁹Si chemical shift can vary significantly based on the electronegativity of the substituent. mdpi.com The typical chemical shift range for silicon helps to confirm the Si-S linkage. huji.ac.il

Nucleus Group Expected Chemical Shift (ppm) Expected Multiplicity
¹HSi(CH₃)₃~0.3Singlet
¹H-S-CH₂ -~2.5Triplet
¹H-CH₂-CH₂ -CH₂-~1.5-1.6Sextet
¹H-CH₂-CH₂ -CH₃~1.3-1.4Sextet
¹H-CH₂-CH₃ ~0.9Triplet
¹³CSi(C H₃)₃~2.0Quartet
¹³C-S-C H₂-~35.0Triplet
¹³C-CH₂-C H₂-CH₂-~34.0Triplet
¹³C-CH₂-C H₂-CH₃~22.0Triplet
¹³C-CH₂-C H₃~13.5Quartet
²⁹Si(Si )(CH₃)₃(SC₄H₉)~15-20Decoupled: Singlet

Note: Expected chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from typical values for similar structural motifs.

Dynamic NMR Studies for Exchange Processes

Dynamic NMR (DNMR) is a powerful technique for studying time-dependent phenomena in molecules, such as conformational changes or chemical exchange. While specific DNMR studies on Silane, (butylthio)trimethyl- are not prominently documented in the literature, the technique could be applied to investigate several potential dynamic processes. For example, hindered rotation around the Si-S or S-C bonds could be studied by monitoring changes in the NMR lineshapes at different temperatures. At low temperatures, separate signals for different conformers might be observed, which would coalesce into time-averaged signals as the temperature increases and the rate of rotation exceeds the NMR timescale.

Mass Spectrometry in Elucidating Fragmentation Pathways and Reaction Monitoring

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. miamioh.edu

Hyphenated Techniques for Reaction Mixture Analysis (e.g., GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This is particularly useful for analyzing the purity of Silane, (butylthio)trimethyl- and for monitoring reactions in which it is a reactant or product. For instance, in the synthesis of this compound from the reaction of a trimethylsilyl halide with butanethiol, GC/MS could be used to separate the product from starting materials and byproducts, with the mass spectrometer providing identification of each component as it elutes from the GC column. researchgate.net

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For Silane, (butylthio)trimethyl-, with a molecular formula of C₇H₁₈SSi, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

The mass spectrum of Silane, (butylthio)trimethyl- under electron impact (EI) ionization would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of trimethylsilyl derivatives often involves the loss of a methyl group or cleavage of bonds adjacent to the silicon atom. nih.gov

Ion Formula m/z (Nominal) Possible Origin
[M]⁺[C₇H₁₈SSi]⁺162Molecular Ion
[M - CH₃]⁺[C₆H₁₅SSi]⁺147Loss of a methyl radical from the trimethylsilyl group
[M - C₄H₉]⁺[C₃H₉SSi]⁺105Loss of a butyl radical
[Si(CH₃)₃]⁺[C₃H₉Si]⁺73Trimethylsilyl cation, a very common fragment for TMS compounds
[C₄H₉S]⁺[C₄H₉S]⁺89Butylthio cation

This table represents plausible fragmentation pathways based on the general behavior of trimethylsilyl compounds in mass spectrometry. researchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. spectroscopyonline.com These techniques are excellent for identifying functional groups and providing information about bond strength and molecular structure.

For Silane, (butylthio)trimethyl-, characteristic vibrational frequencies can be assigned to specific bonds and groups within the molecule.

IR Spectroscopy: The IR spectrum would be expected to show strong absorptions corresponding to the C-H stretching and bending vibrations of the methyl and methylene groups. The Si-C bonds of the trimethylsilyl group also give rise to characteristic absorptions. The Si-S stretching frequency is typically found in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The Si-S bond, due to its polarizability, often gives a strong signal in the Raman spectrum, making it a useful tool for characterizing silyl (B83357) sulfides. aip.orgresearchgate.net The S-C bond also has a characteristic Raman signal. dbc.wroc.pl

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy
C-H Stretch-CH₃, -CH₂-2850 - 3000IR, Raman
CH₃ Bending (umbrella)Si(CH₃)₃~1250IR
Si-C StretchSi-CH₃600 - 850IR, Raman
Si-S StretchSi-S-C430 - 550IR, Raman
S-C StretchSi-S-CH₂600 - 700IR, Raman

Note: Wavenumber ranges are approximate and based on data for similar organosilicon and organosulfur compounds. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of Silane, Butylthio Trimethyl Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction pathways of medium-sized molecules like Silane (B1218182), (butylthio)trimethyl-. oup.comacs.org By calculating the potential energy surface of a reaction, DFT allows researchers to map out the entire course of a chemical transformation, from reactants to products, including any intermediates and transition states. acs.org

A primary reaction of interest for thiosilanes is hydrolysis, which involves the cleavage of the silicon-sulfur (Si-S) bond. DFT calculations can model the step-by-step mechanism of this process. For instance, studies on analogous alkoxysiloxanes and silylamines show that such reactions can be initiated by the coordination of a water molecule to the silicon center, followed by proton transfer and eventual cleavage of the silicon-heteroatom bond. acs.orgnih.gov For Silane, (butylthio)trimethyl-, a plausible pathway would involve the nucleophilic attack of a water molecule on the silicon atom, leading to a five-coordinate silicon intermediate. Subsequent proton transfer to the sulfur atom would facilitate the departure of butanethiol, leaving a trimethylsilanol (B90980) group. oup.com

Table 1: Illustrative Reaction Pathway Analysis for a Generic Thiosilane Hydrolysis This table presents hypothetical relative energy values based on typical DFT calculations for organosilicon hydrolysis to illustrate the methodology.

Stationary PointDescriptionRelative Energy (kcal/mol)
ReactantsSilane, (butylthio)trimethyl- + H₂O0.0
TS1Transition state for water coordination+15.2
IntermediateFive-coordinate silicon species-5.4
TS2Transition state for proton transfer and Si-S cleavage+12.8
ProductsTrimethylsilanol + Butanethiol-10.1

Investigation of Transition State Structures and Energetics

The transition state (TS) is the highest energy point along a reaction coordinate and represents the critical configuration that reactants must pass through to become products. ulisboa.pt Its structure and energy are paramount for understanding reaction kinetics. ucsb.edu Computational methods, particularly DFT, are essential for characterizing these fleeting structures, which cannot be isolated experimentally. faccts.de

For the reactions of Silane, (butylthio)trimethyl-, identifying the transition state geometry provides profound mechanistic insights. In a potential hydrolysis reaction, the transition state for the Si-S bond cleavage would likely feature an elongated Si-S bond and a partially formed O-H or S-H bond, depending on the exact sequence of events. oup.com The geometry of the silicon center is also critical; in many nucleophilic substitution reactions at silicon, the transition state involves a trigonal bipyramidal geometry, where the incoming nucleophile and the leaving group occupy the apical positions. mdpi.com

The energy of the transition state relative to the reactants defines the activation energy (Ea) or activation free energy (ΔG‡). This value is directly related to the reaction rate constant via the Arrhenius or Eyring equation. researchgate.net By calculating ΔG‡ for different potential pathways, chemists can predict which reaction will be kinetically favored. For example, comparing the activation energy for a radical-based reaction versus an ionic pathway can determine the likely mechanism under specific conditions. Kinetic studies on the reaction of arylthiotrimethylsilanes with carboxylic acids have suggested a highly ordered, or "tight," transition state, a hypothesis that can be directly tested and visualized through computational modeling. oup.com

Table 2: Sample Calculated Energetic and Geometric Parameters for a Hydrolysis Transition State This table provides representative data for a transition state in a silane hydrolysis reaction, as would be obtained from DFT calculations.

ParameterDescriptionCalculated Value
Activation Enthalpy (ΔH‡)Enthalpy barrier for the reaction14.5 kcal/mol
Activation Free Energy (ΔG‡)Free energy barrier for the reaction25.1 kcal/mol
Imaginary FrequencyVibrational mode corresponding to the reaction coordinate-350 cm⁻¹
Si-S Bond LengthLength of the breaking bond in the TS2.85 Å
Si-O Bond LengthLength of the forming bond in the TS2.10 Å

Prediction of Reactivity and Selectivity through Electronic Structure Analysis

The inherent reactivity of a molecule is governed by its electronic structure. aps.org Computational analysis provides a quantitative description of electron distribution, molecular orbitals, and other electronic properties that dictate how Silane, (butylthio)trimethyl- will interact with other reagents.

Analysis of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, can highlight the most reactive sites. In Silane, (butylthio)trimethyl-, the silicon atom, being more electropositive than sulfur and carbon, carries a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. encyclopedia.pub Conversely, the sulfur atom possesses lone pairs of electrons and acts as a nucleophilic site.

These electronic analyses can predict selectivity in reactions with multiple possible outcomes. For example, in a reaction with an electrophile, attack would be predicted to occur at the site with the highest HOMO density, i.e., the sulfur atom. In contrast, a nucleophile would preferentially attack the site with the largest LUMO coefficient, the silicon atom. Computational studies on related systems have shown that the nature of the atom bonded to silicon significantly affects the electronic properties of the surface and the molecule itself. acs.org

Table 3: Illustrative Electronic Properties of Silane, (butylthio)trimethyl- from DFT This table shows typical electronic property values that would be calculated to predict the reactivity of the target compound.

PropertyDescriptionIllustrative Value
HOMO EnergyHighest Occupied Molecular Orbital energy-8.5 eV
LUMO EnergyLowest Unoccupied Molecular Orbital energy+1.2 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO9.7 eV
NBO Charge on SiNatural Bond Orbital charge on the silicon atom+1.35 e
NBO Charge on SNatural Bond Orbital charge on the sulfur atom-0.45 e

Comparative Analysis Within the Trimethylsilyl Chalcogenide Family

Analogies in Reactivity and Synthetic Utility with Trimethylsilyl (B98337) Selenides

Both (butylthio)trimethylsilane and its selenium counterparts, trimethylsilyl selenides, are recognized as effective reagents for the transfer of a chalcogenide anion (E²⁻, where E = S or Se) in a controlled manner. acs.orgresearchgate.net This shared reactivity makes them valuable tools in various synthetic applications, particularly in the formation of metal chalcogenide materials. acs.orgresearchgate.net

A primary analogy lies in their reaction with metal salts, such as metal acetates, to generate metal-chalcogen bonds. acs.orguwo.ca For instance, bis(trimethylsilyl)sulfide and bis(trimethylsilyl)selenide react readily with metal acetates, leading to the formation of metal-chalcogenolate complexes through the elimination of acetoxytrimethylsilane. acs.org This fundamental reactivity pattern is a cornerstone of their synthetic utility, enabling the construction of binary and ternary metal chalcogenide materials. acs.org

Furthermore, both sulfur and selenium-based trimethylsilyl reagents are employed in the synthesis of nanoparticles and clusters. acs.orgresearchgate.net Their highly reactive nature allows for the facile and uniform delivery of the chalcogenide to a metal center, a critical aspect in controlling the size and composition of the resulting nanomaterials. acs.orgresearchgate.net This is particularly evident in the synthesis of quantum dots, where the high reactivity of bis(trimethylsilyl) sulfide (B99878) and selenide (B1212193) precursors facilitates the homogeneous incorporation of anions. researchgate.net

The utility of both classes of compounds also extends to ring-opening reactions of heterocyclic compounds. For example, bis(trimethylsilyl)selenide has been shown to react with thiiranes, demonstrating a parallel reactivity pathway to what might be expected with (butylthio)trimethylsilane in similar contexts. nih.gov

Distinctive Features of Sulfur vs. Selenium in Silyl (B83357) Chalcogenide Chemistry

Despite their analogous reactivity, the difference in the chalcogen atom—sulfur versus selenium—imparts distinct characteristics to the corresponding silyl reagents, influencing their reactivity and the properties of the resulting products.

One of the most significant distinctions is the relative reactivity, which is often linked to the concept of hard and soft acids and bases (HSAB) theory. Selenium is considered a "softer" atom than sulfur. razi.ac.ir This difference in softness influences the reaction kinetics and pathways. For instance, the deselenonation of phosphinoselenoic acids proceeds exothermically, while the analogous reaction with phosphinothioic acids requires heating, indicating the higher reactivity of the P=Se bond compared to the P=S bond. razi.ac.ir This suggests that trimethylsilyl selenides are generally more reactive nucleophiles than their sulfide counterparts.

The stability of the resulting compounds also differs. Trimethylsilyl esters of seleno acids, for example, are sensitive to moisture due to the hard silicon center, while the corresponding stannoselenyl and germanoselenyl esters exhibit greater stability towards hard bases. razi.ac.ir This implies that the Si-Se bond is more susceptible to cleavage by hard nucleophiles compared to the Si-S bond under certain conditions.

The choice between sulfur and selenium can also influence the final structure and properties of the synthesized materials. In the context of metal chalcogenide synthesis, the difference in anion reactivity between sulfide and selenide precursors can affect the stoichiometry and composition of the final material. researchgate.net A more reactive anion precursor, such as a selenide, can lead to a lower metal-to-anion ratio in the resulting quantum dots. researchgate.net

Structure-Reactivity Relationship Studies across the Group 16 Silyl Derivatives

The reactivity of trimethylsilyl chalcogenides is intrinsically linked to the nature of the chalcogen atom and the substituents on the silicon atom. Moving down Group 16 from sulfur to selenium and tellurium, the bond between silicon and the chalcogen becomes longer and weaker, leading to increased reactivity. researchgate.net This trend is a key aspect of the structure-reactivity relationship within this family of compounds.

The terminal trimethylsilyl group is inherently reactive, and this reactivity increases with the heavier chalcogens. acs.org For instance, coordination complexes involving selenium and tellurium are often only stable at low temperatures due to the lability of the Si-E bond (where E = Se, Te). acs.org

The substituents on the silicon atom also play a crucial role in modulating reactivity. The trimethylsilyl group is one of the most common and reactive silyl groups. gelest.com The presence of three methyl groups makes the silicon atom relatively electron-rich and sterically accessible, contributing to the high reactivity of compounds like (butylthio)trimethylsilane. The ease of removal of the trimethylsilyl protecting group is greater than that of bulkier silyl groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBS). gelest.com This hierarchy in reactivity allows for selective deprotection in complex multi-step syntheses. gelest.com

The following table provides a comparative overview of key properties for (butylthio)trimethylsilane and a representative trimethylsilyl selenide.

PropertySilane (B1218182), (butylthio)trimethyl-Trimethylsilyl Selenides (General)
Molecular Formula C₇H₁₈SSi lookchem.comR-Se-Si(CH₃)₃
Molecular Weight 162.37 g/mol lookchem.comVaries with R group
Key Reactive Bond Si-SSi-Se
Relative Reactivity Generally less reactive than selenide analogues razi.ac.irGenerally more reactive than sulfide analogues razi.ac.ir
Primary Synthetic Use Sulfur transfer agent acs.orgSelenium transfer agent nih.gov

Emerging Research Directions and Future Perspectives

Development of Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of silyl (B83357) thioethers, including (butylthio)trimethylsilane, has traditionally relied on methods that are effective but may not align with the modern principles of green chemistry. Recognizing this, a significant research thrust is the development of more sustainable and environmentally friendly synthetic protocols. These efforts focus on minimizing waste, avoiding hazardous reagents, and improving atom economy.

Key developments in this area include:

Catalyst-Free and Solvent-Free Reactions: Researchers are exploring methods that eliminate the need for traditional metal catalysts and volatile organic solvents. An example is the silica-gel-promoted synthesis of thioethers, which proceeds under neutral, heterogeneous conditions at room temperature. rsc.org This approach allows for the simple recovery and recycling of the silica (B1680970) gel promoter, significantly reducing the environmental footprint of the synthesis. rsc.org

Atom-Economical Reactions: The catalytic dehydrogenative coupling of silanes and thiols represents a highly atom-economical route to silyl thioethers, with dihydrogen (H₂) being the only byproduct. researchgate.net This contrasts sharply with classical methods that use silyl chlorides and generate stoichiometric amounts of salt waste. wikipedia.org

Use of Benign Oxidants: For synthetic routes involving oxidation, there is a move away from stoichiometric heavy-metal oxidants towards using air (molecular oxygen) as the ultimate oxidant. researchgate.net Such aerobic reactions produce water as the sole byproduct, presenting a green alternative for certain thioether syntheses. researchgate.net

Photochemical and Electrochemical Methods: Light- and electricity-driven reactions are emerging as powerful tools for sustainable synthesis. The hydrothiolation of vinylsilanes, for instance, can be initiated by UV light, often proceeding without the need for catalysts or additives. mdpi.com Similarly, electrochemical methods are being developed for generating silyl radicals from readily available precursors under mild conditions. rsc.org

The table below summarizes some of the sustainable approaches being investigated for the synthesis of thioethers and related organosilicon compounds.

Synthetic StrategyKey FeaturesAdvantagesRelevant Compound Class
Silica-Promoted Alkylation Heterogeneous catalysis, room temperature, no base/acid required. rsc.orgRecyclable catalyst, mild conditions, minimal waste. rsc.orgThioethers
Dehydrogenative Coupling Catalytic reaction of silanes and thiols. researchgate.netHigh atom economy (H₂ byproduct), avoids corrosive reagents. researchgate.netSilyl Ethers / Thioethers
Aerobic CDC Reactions Use of air as the terminal oxidant. researchgate.netorganic-chemistry.orgEnvironmentally benign (water byproduct), sustainable. researchgate.netThioethers
UV-Initiated Hydrothiolation Reaction between vinylsilanes and thiols under UV irradiation. mdpi.comCatalyst-free, mild conditions. mdpi.comThioether-containing Silanes

Exploration of Novel Catalytic Applications in Complex Chemical Systems

The unique electronic and steric properties imparted by the silyl thioether moiety are being exploited in the design of novel catalytic systems. Research is focused on moving beyond simple reactions to tackle more complex chemical transformations, where high selectivity and efficiency are paramount.

Ligand Design for Homogeneous Catalysis: The thioether sulfur atom in structures like (butylthio)trimethylsilane can act as a soft donor ligand for transition metals. Researchers are designing bidentate ligands that incorporate both a silyl group and a thioether moiety. researchgate.net These "silane-thioether" ligands have been used to create rhodium(III) complexes that are highly efficient catalysts for tandem isomerization-hydrosilylation reactions. researchgate.net The thioether component plays a crucial role in stabilizing the metal center and modulating its catalytic activity. pnnl.gov

Precursors for Thiohalide Catalysts: Silyl thioethers, such as bis(trimethylsilyl)sulfide, serve as excellent sulfur-transfer reagents for synthesizing transition metal thiohalides like W(S)Cl₄ and Mo(S)Cl₃. capes.gov.br These thiohalide compounds are themselves valuable precursors for a range of catalysts used in reactions like olefin metathesis and polymerization. The use of silyl thioethers provides a clean and efficient route to these materials, avoiding harsher sulfiding agents. capes.gov.br

Modulation of Catalyst Properties: The incorporation of a thioether group, such as a tert-butylthio substituent, onto a ligand framework can significantly influence the performance of a catalyst. The bulky alkyl group provides steric hindrance that can control substrate access to the catalytic site, thereby enhancing selectivity. Simultaneously, the sulfur atom's electronic properties can modify the electron density at the metal center, fine-tuning its reactivity. researchgate.net This dual steric and electronic influence is critical in complex reactions where multiple reactive sites are present. For example, nickel complexes bearing N-bound thioether side arms have shown high selectivity in the hydrosilylation of aldehydes. researchgate.net

The following table highlights research findings on the catalytic applications of silyl thioether architectures.

Application AreaRole of Silyl ThioetherCatalytic System/ReactionResearch Finding
Ligand Synthesis Bidentate proligand. researchgate.netRhodium(III) Catalysis / Tandem Isomerization-Hydrosilylation. researchgate.netSilane-thioether ligands form highly efficient and selective catalysts. researchgate.net
Catalyst Precursor Sulfur-transfer reagent. capes.gov.brSynthesis of Molybdenum/Tungsten Thiohalides. capes.gov.brProvides a clean, high-yield route to thiohalide catalyst precursors. capes.gov.br
Catalyst Modification Steric and electronic modifier on a ligand. researchgate.netNickel Catalysis / Aldehyde Hydrosilylation. researchgate.netThe thioether moiety enhances catalyst selectivity and stability. researchgate.net

Design of Next-Generation Reagents Based on Silyl Thioether Architectures

Building on a deeper understanding of their reactivity, scientists are designing next-generation reagents where the silyl thioether framework is central to their function. These advanced reagents are engineered for specific, highly challenging applications in organic synthesis and materials science.

Silyl Radical Precursors: The Si-S bond, while relatively stable, can be cleaved under specific conditions to generate silyl radicals. Research into silylboronates has shown that silyl radicals can be generated photochemically, electrochemically, or through base activation. rsc.org These highly reactive intermediates can then participate in a variety of transformations. Future work aims to design silyl thioethers that can act as tailored precursors for silyl radicals under specific, mild triggers, enabling novel C-Si bond-forming reactions.

Degradable Materials and Smart Polymers: Silyl ethers are known for their hydrolytic instability, a property that has been exploited in the creation of degradable polymers. mdpi.comnsf.gov By analogy, the Si-S bond in silyl thioethers offers a different cleavage profile. Researchers are designing monomers containing silyl thioether linkages to build polymers and networks that degrade under specific stimuli (e.g., oxidative or reductive conditions). This could lead to the development of "smart" materials for applications in controlled drug release, recyclable thermosets, and self-healing materials. nsf.gov

Reagents for C-S Bond Cleavage and Functionalization: Recent studies have shown that silyl radicals generated from silylboronates can react with thioethers to cleave C-S bonds, affording alkylsilanes. rsc.org This opens up the possibility of designing silyl thioether-based reagents that can participate in transfer reactions, where the silyl group is delivered to a substrate via a transient Si-S bond. Such reagents could offer new strategies for the late-stage functionalization of complex molecules.

The design of these next-generation reagents is guided by precise control over the steric and electronic environment around the silicon-sulfur bond, allowing for tunable reactivity and stability.

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